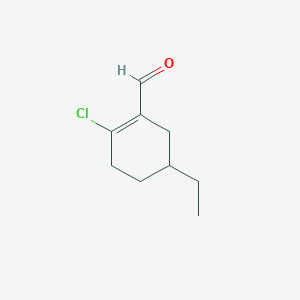

2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde

Description

MFCD11207308 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula |

C9H13ClO |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

2-chloro-5-ethylcyclohexene-1-carbaldehyde |

InChI |

InChI=1S/C9H13ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h6-7H,2-5H2,1H3 |

InChI Key |

QYNMXCGOBRQCJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=C(C1)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of MFCD11207308 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

MFCD11207308 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions are typically carried out under ambient conditions without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions include quaternary ammonium compounds, which are significant in drug development .

Scientific Research Applications

MFCD11207308 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations, including multicomponent reactions . In biology and medicine, it is explored for its potential in drug development due to its ability to form stable compounds with biological activity . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD11207308 involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with water radical cations to form quaternary ammonium cations . This interaction is facilitated by the unique structure of the compound, which allows it to participate in these reactions under mild conditions.

Comparison with Similar Compounds

Conclusion

MFCD11207308 is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in synthetic transformations and drug development. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for exploring its full potential in scientific research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.